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Compound Name: Clanobutin

Cat. No.: B129234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Clanobutin, a compound with choleretic and digestive-stimulating properties, has been a

subject of interest in veterinary medicine. This technical guide provides a comprehensive

overview of the chemical structure of Clanobutin and a detailed, proposed pathway for its

chemical synthesis. Due to the limited availability of direct experimental data for Clanobutin's

synthesis in publicly accessible literature, this guide outlines a plausible and chemically sound

synthetic route based on established organic chemistry principles and analogous reactions.

This document is intended to serve as a foundational resource for researchers and

professionals in drug development and chemical synthesis, offering insights into the molecular

architecture and potential manufacturing processes for Clanobutin and related N-acyl-N-aryl-

amino acids.

Chemical Structure of Clanobutin
Clanobutin is chemically known as 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid.[1]

Its structure features a central nitrogen atom bonded to a p-methoxyphenyl group, a 4-

chlorobenzoyl group, and a butanoic acid chain. This arrangement classifies it as a member of

the benzamides.[1]

Table 1: Chemical and Physical Properties of Clanobutin
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Property Value Reference

IUPAC Name
4-(N-(4-chlorobenzoyl)-4-

methoxyanilino)butanoic acid
[1][2]

Molecular Formula C₁₈H₁₈ClNO₄ [1][3][4]

Molecular Weight 347.79 g/mol [2][3][4]

CAS Number 30544-61-7 [1][4]

Appearance White to Off-White Solid [4]

Synonyms

Bykahepar, 4-(p-Chloro-N-(p-

methoxyphenyl)benzamido)but

yric acid, 4-((4-Chlorobenzoyl)

(4-

methoxyphenyl)amino)butanoi

c acid

[1][3][4]

Proposed Synthesis of Clanobutin
A direct and detailed experimental protocol for the synthesis of Clanobutin is not readily

available in the reviewed scientific literature. However, based on fundamental principles of

organic synthesis and known reactions for structurally similar compounds, a plausible two-step

synthetic pathway is proposed. This pathway involves the initial formation of an N-aryl-γ-

aminobutyric acid intermediate, followed by acylation to yield the final product.

Proposed Synthetic Pathway
The proposed synthesis of Clanobutin can be envisioned in two primary steps:

Step 1: Synthesis of 4-((4-methoxyphenyl)amino)butanoic acid (Intermediate 1)

This step involves the formation of a secondary amine by reacting p-anisidine (4-

methoxyaniline) with a suitable four-carbon electrophile. A likely and efficient method is the

reaction with succinic anhydride, followed by reduction of the resulting amide. A more direct,

albeit potentially lower-yielding, approach would be a nucleophilic substitution reaction between

p-anisidine and a 4-halobutanoic acid ester, followed by hydrolysis. For the purpose of this
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guide, we will focus on the succinic anhydride route due to its common application in forming

similar structures.

Step 2: Synthesis of Clanobutin

The second step is the acylation of the secondary amine of Intermediate 1 with 4-chlorobenzoyl

chloride. This is a standard Schotten-Baumann type reaction, typically carried out in the

presence of a base to neutralize the hydrochloric acid byproduct.

Visualization of the Proposed Synthesis Pathway

Step 1: Formation of Intermediate 1

Step 2: Acylation to Clanobutin

p-Anisidine Intermediate Amide

+

Succinic Anhydride

4-((4-methoxyphenyl)amino)butanoic acid
(Intermediate 1)

Reduction

Reducing Agent
(e.g., LiAlH4)

Clanobutin

+

4-Chlorobenzoyl Chloride

Base
(e.g., Pyridine, Triethylamine)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Clanobutin.

Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on standard laboratory procedures for

analogous chemical transformations. They should be adapted and optimized by experienced
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chemists.

Synthesis of 4-((4-methoxyphenyl)amino)butanoic acid
(Intermediate 1)
Materials:

p-Anisidine

Succinic anhydride

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Amide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), dissolve p-anisidine (1.0 eq) in anhydrous THF. To this solution, add succinic

anhydride (1.0 eq) portion-wise while stirring. The reaction is typically exothermic. Stir the

mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by

Thin Layer Chromatography (TLC).

Reduction: In a separate flask, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous

THF. Carefully add the solution from step 1 to the LiAlH₄ suspension at 0 °C. After the

addition is complete, allow the reaction mixture to warm to room temperature and then reflux

for 6-12 hours.

Work-up: After cooling the reaction mixture to 0 °C, quench the excess LiAlH₄ by the

sequential and careful addition of water, followed by 15% aqueous NaOH, and then more
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water. Filter the resulting aluminum salts and wash the filter cake with THF.

Purification: Combine the filtrate and washes, and remove the solvent under reduced

pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer

over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Further purification

can be achieved by column chromatography or recrystallization.

Synthesis of Clanobutin from Intermediate 1
Materials:

4-((4-methoxyphenyl)amino)butanoic acid (Intermediate 1)

4-Chlorobenzoyl chloride

Anhydrous solvent (e.g., Dichloromethane - DCM or Chloroform)

Base (e.g., Pyridine or Triethylamine)

Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Acylation: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM in a round-bottom flask under

an inert atmosphere. Add the base (1.1-1.5 eq), such as triethylamine or pyridine, and cool

the mixture to 0 °C. Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous

DCM.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours,

monitoring the progress by TLC.
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Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water,

saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent

under reduced pressure. The crude Clanobutin can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data from Analogous Reactions
While specific yield and analytical data for the synthesis of Clanobutin are not available in the

searched literature, the following table presents typical yields for similar acylation reactions

found in the literature to provide a general expectation for the proposed synthesis.

Table 2: Representative Yields for Analogous Acylation Reactions

Reactant 1 Reactant 2 Product Type Yield (%) Reference

4-chloro aniline
glutaric

anhydride

N-Aryl-alkanoic

acid
81 [5][6]

o-anisidine
4-chlorobenzoyl

chloride

N-Aryl-

benzamide
87 [7]

Conclusion
This technical guide has detailed the chemical structure of Clanobutin and proposed a viable,

two-step synthetic pathway. The proposed synthesis is based on well-established chemical

reactions, including amide formation via reaction with an anhydride followed by reduction, and

subsequent N-acylation using an acyl chloride. While specific experimental data for Clanobutin
synthesis remains elusive in the public domain, the provided hypothetical protocols and data

from analogous reactions offer a solid starting point for any research or development endeavor

focused on this compound. The information presented herein is intended to facilitate further

investigation and optimization of the synthesis of Clanobutin for scientific and drug

development purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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